molecular formula C16H15N B8672570 8-(phenylmethylidene)-5,6,7,8-tetrahydroquinoline

8-(phenylmethylidene)-5,6,7,8-tetrahydroquinoline

Cat. No.: B8672570
M. Wt: 221.30 g/mol
InChI Key: MIVJDFRJYARCBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(phenylmethylidene)-5,6,7,8-tetrahydroquinoline is an organic compound with the molecular formula C16H15N. It is a derivative of tetrahydroquinoline, characterized by the presence of a benzylidene group at the 8-position.

Properties

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

8-benzylidene-6,7-dihydro-5H-quinoline

InChI

InChI=1S/C16H15N/c1-2-6-13(7-3-1)12-15-9-4-8-14-10-5-11-17-16(14)15/h1-3,5-7,10-12H,4,8-9H2

InChI Key

MIVJDFRJYARCBN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC3=CC=CC=C3)C1)N=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(phenylmethylidene)-5,6,7,8-tetrahydroquinoline can be achieved through several methods. One common approach involves the Povarov reaction, which is a three-component reaction between an aniline, an aldehyde, and an alkene. This reaction typically requires acidic conditions and can be catalyzed by Lewis acids . Another method involves the condensation of benzaldehyde with 5,6,7,8-tetrahydroquinoline under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Povarov reactions or other condensation reactions using readily available starting materials. The choice of method depends on factors such as cost, yield, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

8-(phenylmethylidene)-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-(phenylmethylidene)-5,6,7,8-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(phenylmethylidene)-5,6,7,8-tetrahydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The benzylidene group can participate in π-π interactions, while the tetrahydroquinoline moiety can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of biological targets, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(phenylmethylidene)-5,6,7,8-tetrahydroquinoline is unique due to the presence of the benzylidene group, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various applications in research and industry .

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